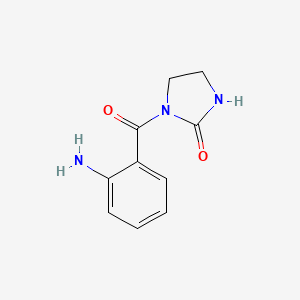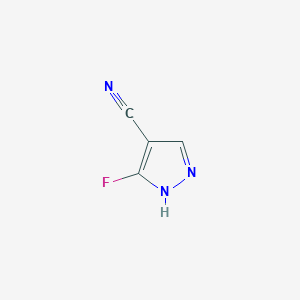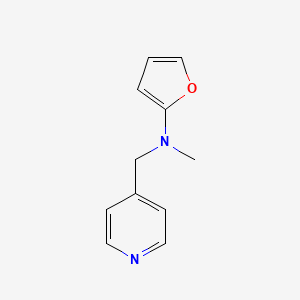![molecular formula C9H9N3OS B11772685 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772685.png)
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents. One common method includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction with N-aryl-2-bromoacetamides . Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular isoindole-6,12-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation is a notable reaction for this compound.
Substitution: The compound can react with ortho-formylbenzoic acid to form angular isoindole-6,12-dione derivatives.
Major Products
The major products formed from these reactions include polyheterocyclic ensembles with pyrazole or isoxazole fragments and angular isoindole-6,12-dione derivatives .
Aplicaciones Científicas De Investigación
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, heat shock protein Hsp90, and serine/threonine kinase B-Raf.
Biological Research: The compound has shown potential as an inhibitor of infectious prion isoform replication and as a modulator of TGF-βR1.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific enzymes and proteins. For instance, it acts as an inhibitor of CDK8, which plays a crucial role in regulating gene expression . The compound’s interaction with these molecular targets disrupts their normal function, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structural features and its ability to undergo regio- and stereoselective reactions. Its selective inhibition of multiple enzymes and proteins also highlights its potential as a versatile compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c1-4-2-3-12-9-5(4)6(10)7(14-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13) |
Clave InChI |
ODSPYWPOAKLFEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11772627.png)
![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)



![3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772649.png)
![2-Oxabicyclo[4.2.0]octan-7-amine](/img/structure/B11772658.png)
![3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11772665.png)


